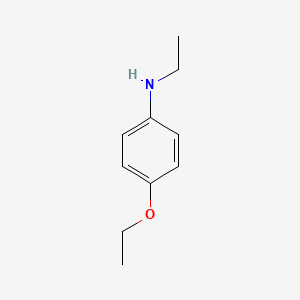

4-ethoxy-N-ethylaniline

Übersicht

Beschreibung

4-ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms in the benzene ring are replaced by ethyl and ethoxy groups, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-ethoxy-N-ethylaniline involves the reduction of nitrobenzene followed by alkylation. The process can be summarized as follows:

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting aniline undergoes alkylation with ethyl bromide to form N-ethylaniline.

Ethoxylation: Finally, N-ethylaniline is ethoxylated using ethyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a one-pot synthesis method. This involves the combination of nitrobenzene and ethanol in the presence of a catalyst. The process includes the aqueous-phase reforming of ethanol for hydrogen production, reduction of nitrobenzene to aniline, and subsequent N-alkylation of aniline with ethanol to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-ethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-ethoxy-N-ethylaniline serves as an important intermediate for synthesizing various compounds, including:

- Dyes and Pigments : Used in the production of colorants due to its ability to form stable chromophores.

- Pharmaceuticals : Acts as a precursor for drug synthesis, particularly in developing compounds with antimicrobial and anticancer properties.

| Application | Description |

|---|---|

| Dyes | Intermediate for synthesizing azo dyes. |

| Pharmaceuticals | Precursor for drugs targeting microbial infections. |

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitors : Studies have shown that it can inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

- Cellular Interaction Studies : Used to explore protein interactions and signaling pathways in cancer cells.

Case studies highlight its effectiveness against skin cancer cell lines, where it demonstrated significant inhibition of cell proliferation.

Medicine

The medical applications of this compound are particularly promising:

- Anticancer Activity : Research indicates that it may inhibit pathways associated with melanoma and non-melanoma skin cancers. For instance, a study screened various compounds including this aniline derivative against skin cancer cell lines (A375 and SKMEL-28) and found notable anticancer activity .

| Study | Findings |

|---|---|

| In vitro screening | Showed inhibition of melanoma cell lines. |

| Mechanistic studies | Indicated modulation of signaling pathways like PI3K/Akt/mTOR. |

Comparison with Related Compounds

This compound can be compared with similar compounds to understand its unique properties:

| Compound | Structure | Key Difference |

|---|---|---|

| 4-Ethoxyaniline | C₈H₁₁N | Lacks the ethyl group on nitrogen |

| N-Methylaniline | C₇H₉N | Lacks the ethoxy group at the para position |

| 4-Methoxyaniline | C₈H₉NO | Contains a methoxy group instead of ethoxy |

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-ethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the ethoxy and ethyl groups influence its reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-ethylaniline: Similar structure but lacks the ethoxy group.

4-ethoxyaniline: Similar structure but lacks the ethyl group on the nitrogen.

N,N-diethylaniline: Contains two ethyl groups on the nitrogen but lacks the ethoxy group.

Uniqueness

4-ethoxy-N-ethylaniline is unique due to the presence of both ethyl and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and industrial applications .

Biologische Aktivität

4-Ethoxy-N-ethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse research findings.

Chemical Structure and Properties

This compound (C10H15NO) consists of an ethoxy group attached to the para position of an ethylaniline structure. The presence of the ethoxy substituent can influence the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of anticancer activity. In a study assessing several aniline derivatives, the 4-ethoxy substitution was noted to affect the potency against cancer cell lines, with some compounds showing significant inhibition of cell proliferation. For instance, a derivative with a similar structure demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) that indicated promising anticancer potential compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | GI50 (μM) | Comments |

|---|---|---|---|

| This compound | A431 | 0.92 | Comparable to positive controls |

| 4-Methyl derivative | HCT-116 | 0.34 | Increased potency |

| 4-Fluoromethyl derivative | PANC1 | >10 | Loss of selectivity |

The mechanism by which this compound exerts its biological effects may involve the modulation of several key signaling pathways associated with cancer cell survival and proliferation. In particular, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins and activation of caspases, essential for programmed cell death .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives have revealed that the position and nature of substituents on the aniline ring significantly influence biological activity. For example, electron-donating groups at specific positions can enhance activity, while larger or sterically hindered groups may reduce it .

Table 2: Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Ethoxy | Para | Moderate activity |

| Methyl | Para | Increased potency |

| Isopropyl | Para | Loss of activity |

| Fluoromethyl | Para | Significant decrease |

Case Studies

- In vitro Studies : A series of in vitro assays were performed on various cancer cell lines, including A431 and HCT-116, demonstrating that compounds with the ethoxy group showed enhanced cytotoxicity compared to their non-substituted counterparts. The study highlighted that while some derivatives retained significant activity, others exhibited off-target effects that necessitated further investigation .

- In vivo Models : Preliminary in vivo studies using murine models have suggested that this compound may also possess anti-tumor properties when administered systemically. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound in clinical settings .

Eigenschaften

IUPAC Name |

4-ethoxy-N-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIDBIBUGVRZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.